molecular formula C6H5Cl2Si B156791 Phenyldichlorosilane CAS No. 1631-84-1

Phenyldichlorosilane

Cat. No. B156791
CAS RN: 1631-84-1
M. Wt: 176.09 g/mol
InChI Key: XNAFLNBULDHNJS-UHFFFAOYSA-N
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Description

Phenyldichlorosilane is a chemical compound that is not directly mentioned in the provided papers, but its derivatives and synthesis methods are extensively discussed. It is related to phenyltrichlorosilane, which is a precursor to various polysiloxanes and silsesquioxanes, compounds that have phenyl groups attached to silicon atoms through chlorine substituents. These materials are of interest due to their potential applications in various fields, including materials science and polymer chemistry.

Synthesis Analysis

The synthesis of phenyltrichlorosilane, a closely related compound to phenyldichlorosilane, can be achieved through gas phase condensation of trichlorosilane and chlorobenzene, as described in the research. This process is catalyzed by boron trichloride and involves an insertion mechanism of dichlorosilylene into the C-Cl bond to form phenyltrichlorosilane . Another method involves the hydrolysis-condensation reaction of phenyltrichlorosilane in water-acetone solutions, which is influenced by the concentration of HCl .

Molecular Structure Analysis

The molecular structure of phenylsilane, which is structurally similar to phenyldichlorosilane, has been determined using gas-phase electron diffraction and ab initio molecular orbital calculations. The molecule exhibits a perpendicular conformation with a Si-H bond orthogonal to the plane of the benzene ring, and this conformation is the potential energy minimum .

Chemical Reactions Analysis

Phenyltrichlorosilane undergoes hydrolysis and condensation reactions to form various siloxanes and silsesquioxanes. The hydrolysis-condensation reaction's rate and product yield are significantly affected by the HCl concentration, leading to different geometric isomers of cyclotetrasiloxanes . Additionally, the synthesis of ladder-like polysilsesquioxanes with reactive side chains demonstrates the versatility of phenyltrichlorosilane derivatives in forming advanced functional polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl polysiloxanes are influenced by the phenyl units and monomer sequences. Molecular dynamics simulations and experimental techniques such as 29Si NMR, DSC, DMA, spectrofluorimetry, and LSCM have been used to investigate these properties. The presence of phenyl units affects the length of dimethyl units and increases the proportion of consecutive phenyl units, which in turn influences the material's thermodynamic and photophysical behavior .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Polysilanes : Phenyldichlorosilane was used in the synthesis of fluoroalkoxyalkyl(phenyl)dichlorosilanes and subsequent polysilanes, which showed increased char yields and narrow emission peaks in chloroform solution, making them promising for various applications (Zuev & Skvortsov, 2003).

  • Formation of Self-Assembled Monolayers : The use of phenyldichlorosilane in forming self-assembled monolayers, with potential applications in surface modification and nanotechnology, has been demonstrated. The morphology of these surfaces was found to depend on various parameters including the nature of hydrolyzable functions and the length of the aromatic segment (Moineau, Granier, & Lanneau, 2004).

  • Latent Fingerprint Detection : Modified silica spheres using 4-(chloromethyl) phenyltrichlorosilane have been developed for sensitive and selective latent fingerprint detection, showing potential in forensic science applications (Huang et al., 2015).

  • LED Encapsulation : Phenyldichlorosilane was used in the fabrication of oligosiloxane-based hybrid materials for LED encapsulation, offering high refractive index and thermal stability (Kim, Yang, & Bae, 2010).

Catalysis and Chemical Reactions

  • Bis(methimazolyl)silyl Complexes : The reaction of phenyldichlorosilane with methimazole led to the synthesis of novel bis(methimazolyl)silane complexes, which could have applications in organometallic chemistry and catalysis (Hill, Neumann, & Wagler, 2010).

  • Gas Phase Synthesis of Phenyltrichlorosilane : The gas-phase condensation mechanism for synthesizing phenyltrichlorosilane from trichlorosilane and chlorobenzene was studied, offering insights into improving commercial production processes (Huang, Liu, Wang, & Wang, 2013).

Other Applications

  • Perovskite Solar Cells : Phenyldichlorosilane was used as an interface modifier in perovskite solar cells, improving the power conversion efficiency and quality of the PCBM film (Wang et al., 2016).

  • Poly(phenylsilsesquioxane) Formation : The hydrolysis of phenyltrichlorosilane and subsequent condensation was studied for the synthesis of poly(phenylsilsesquioxane), an important compound in polymer science (Yamamoto et al., 2004).

  • High-Phenyl Polysiloxanes : Molecular dynamics simulations and experiments provided insights into the structure-property relationships of high-phenyl polysiloxanes, useful for designing high-performance siloxanes (Zhu et al., 2019).

  • Metal Protection and Barrier : A methyl phenyl polysiloxane resin derived from phenyldichlorosilane was used to manufacture protective coatings for steel, showcasing its application in corrosion and erosion protection (Barletta et al., 2015).

Safety And Hazards

Phenyldichlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

InChI

InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAFLNBULDHNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870896
Record name Benzene, (dichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyldichlorosilane

CAS RN

1631-84-1
Record name Dichlorophenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dichlorosilyl)-
Source EPA Chemicals under the TSCA
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Record name Benzene, (dichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorophenylsilane
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Record name Dichlorophenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyldichlorosilane
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Phenyldichlorosilane
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Phenyldichlorosilane
Reactant of Route 4
Phenyldichlorosilane
Reactant of Route 5
Phenyldichlorosilane
Reactant of Route 6
Phenyldichlorosilane

Citations

For This Compound
287
Citations
J Moineau, M Granier, GF Lanneau - Langmuir, 2004 - ACS Publications
… Here, we have demonstrated that phenylchlorosilane 4 or phenyldichlorosilane 5 grafts on oxidized silicon as a dense monolayer, which was the goal of the investigation. However, …
Number of citations: 30 pubs.acs.org
KA Andrianov, AI Nogaideli, LM Khananashvili… - Bulletin of the Academy …, 1968 - Springer
… The cohydrolysis reaction of phenyldichlorosilane with diethyldichlorosilane proceeds by a … From the cohydrolysis of phenyldichlorosilane with methylphenyldichlorosilane we isolated 1,…
Number of citations: 3 link.springer.com
VV Zuev, NK Skvortsov - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
Monomeric fluoroalkoxyalkyl(phenyl)dichlorosilanes were synthesized with quantitative yields by hydrosilylation of allyl ethers of fluoroalcohols with phenyldichlorosilane with Pt(Ph 3 …
Number of citations: 12 onlinelibrary.wiley.com
RD Gorsich - 1957 - search.proquest.com
… (0.50 mole) of di-phenyldichlorosilane in about ^0 ml. of THF. When the addition was complete, the mixture was refluxed for 1 hour, after which ethyl acetate was added until the excess …
Number of citations: 2 search.proquest.com
H Gilman, TC Wu, HA Hartzfeld, GA Guter… - Journal of the …, 1952 - ACS Publications
(7b) CA Burkhard, This Journal, 71, 963 (1949). dimethylsilanes can be prepared fromdimethyldi-chlorosilane and sodium. We are now reporting a new approach for the syntheses of …
Number of citations: 41 pubs.acs.org
M Černý - Collection of Czechoslovak Chemical Communications, 1976 - cccc.uochb.cas.cz
… Formation of diphenylmethoxychlorosilane and diphenylethoxychlorosilane by reaction of diphenyldichlorosilane with the corresponding alcohols was examined. In the presence of …
Number of citations: 4 cccc.uochb.cas.cz
PJ Morris, FWG Fearon, H Gilman - Journal of Organometallic Chemistry, 1967 - Elsevier
… the expected reduction product of (III), by the reaction of (I) with phenyldichlorosilane in THF at - 65” gave some hexachlorobenzene and an unidentified material, mp, m240, which …
Number of citations: 0 www.sciencedirect.com
GW Fester, J Eckstein, D Gerlach, J Wagler… - Inorganic …, 2010 - ACS Publications
… For the reaction between phenyldichlorosilane and phen in THF, a similar reaction was observed. A red solution and a poorly soluble crystalline compound were obtained. The CP/MAS …
Number of citations: 46 pubs.acs.org
E Larsson, L Bjellerup - Journal of the American Chemical Society, 1953 - ACS Publications
… into a solution of diphenyldichlorosilane indry ether at 0, into a boiling solution of diphenyldichlorosilane indry carbon tetrachloride, and into a boiling solution of diphenyldichlorosilane …
Number of citations: 50 pubs.acs.org
NA Popova, NN Molotkova, MG Kuznetsova… - Polymer Science Series …, 2007 - Springer
… EXPERIMENTAL Phenyldichlorosilane–diphenyldichlorogermane mixtures were dechlorinated under an inert atmosphere in toluene with the use of an ultradisperse sodium sus…
Number of citations: 4 link.springer.com

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